![molecular formula C44H78FN2O13P B039047 [(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 116662-09-0](/img/structure/B39047.png)
[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoylphosphatidylfluorouridine is a synthetic compound with the molecular formula C44H78FN2O13P and a molecular weight of 893.07 g/mol . It is a derivative of fluorouridine, a nucleoside analog used in cancer treatment, and is designed to enhance the delivery and efficacy of the active drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoylphosphatidylfluorouridine involves the esterification of fluorouridine with dipalmitoylphosphatidic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of 1,2-Dipalmitoylphosphatidylfluorouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dipalmitoylphosphatidylfluorouridine undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Hydrolysis: Fluorouridine and dipalmitoylphosphatidic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoylphosphatidylfluorouridine has several scientific research applications, including:
Wirkmechanismus
1,2-Dipalmitoylphosphatidylfluorouridine exerts its effects by enhancing the delivery of fluorouridine to target cells. The compound is designed to be absorbed via the lymphatic system, where it undergoes hydrolysis to release the active drug . Fluorouridine then incorporates into RNA, disrupting RNA synthesis and leading to cell death . The molecular targets include RNA polymerase and other enzymes involved in RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoylphosphatidylcholine: A phospholipid used in drug delivery systems.
1,2-Dipalmitoylphosphatidylethanolamine: Another phospholipid with applications in drug delivery.
Fluorouridine: The parent compound used in cancer treatment.
Uniqueness
1,2-Dipalmitoylphosphatidylfluorouridine is unique due to its dual functionality as a phospholipid derivative and a nucleoside analog. This combination enhances its ability to target lymphatic tissues and improve the delivery and efficacy of fluorouridine.
Eigenschaften
CAS-Nummer |
116662-09-0 |
|---|---|
Molekularformel |
C44H78FN2O13P |
Molekulargewicht |
893.1 g/mol |
IUPAC-Name |
[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H78FN2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(48)56-32-35(59-39(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-57-61(54,55)58-34-37-40(50)41(51)43(60-37)47-31-36(45)42(52)46-44(47)53/h31,35,37,40-41,43,50-51H,3-30,32-34H2,1-2H3,(H,54,55)(H,46,52,53)/t35-,37-,40-,41-,43-/m1/s1 |
InChI-Schlüssel |
MLDDIEKWKISTIH-WOHQXHJXSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonyme |
1,2-dipalmitoylphosphatidylfluorouridine 1,2-DPPF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



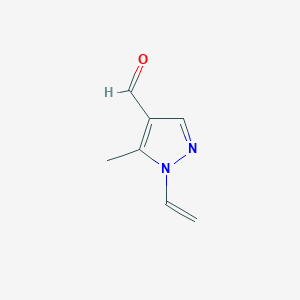
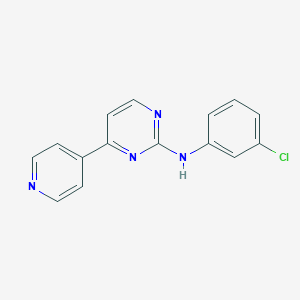
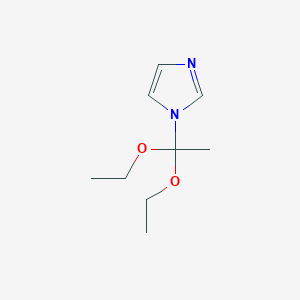




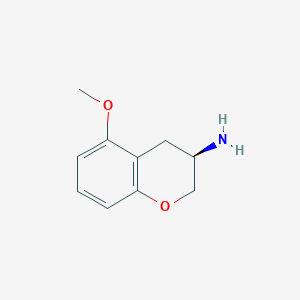
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
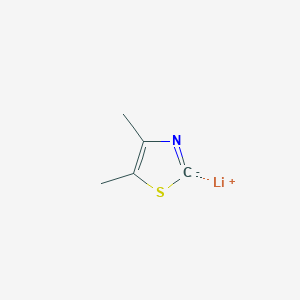
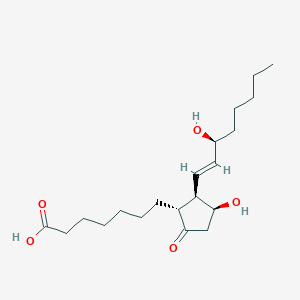

![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)
